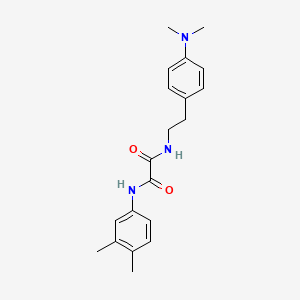

![molecular formula C12H7N3O3S B2750582 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1207005-81-9](/img/structure/B2750582.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide, commonly known as BTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTP is a heterocyclic compound that belongs to the class of pyranones and has a molecular formula of C13H7N3O3S.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated the potential of derivatives similar to N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide in combating bacterial and fungal infections. For instance, novel analogs exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, have been synthesized and tested. These compounds showcase antibacterial efficacy at non-cytotoxic concentrations, highlighting their potential in developing new antimicrobial agents (Palkar et al., 2017). Additionally, the synthesis and evaluation of benzo[b]thiophene derivatives have revealed a broad spectrum of pharmacological properties, including significant antibacterial, antifungal, and anti-inflammatory activities, further cementing the utility of such compounds in medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).

Catalysis and Green Chemistry

The compound and its derivatives have also found applications in catalysis and green chemistry. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been employed as an efficient catalyst in the synthesis of various heterocyclic compounds via one-pot multi-component reactions (MCR) in water, demonstrating the advantages of mild reaction conditions and alignment with green chemistry principles (Khazaei et al., 2015).

Anticancer and Antitumor Activities

The structural analogs of this compound have shown potential in anticancer and antitumor applications. Various synthesized compounds have been tested for their in vitro antiproliferative activities against cancer cell lines, such as HeLa and C6, demonstrating promising results that could lead to the development of new therapeutic agents (Mert et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide, also known as N,N-diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl) aniline functionalized with 1-bromoethane (TBP-1), are bacteria . This compound has been shown to have potent broad-spectrum bactericidal activity against both extracellular and internalized Gram-positive pathogens .

Mode of Action

The compound interacts with its bacterial targets through a mechanism that involves the compound’s three phenylamine sequences . It is suggested that these sequences, rather than the positively charged pyridine group, first contact the cell membrane . Once TBP-1 is fully inserted into the cell membrane, the hydrophobic three phenylamine sequences are located in the hydrophobic core of the cell membrane, restricting the molecular variation of TBP-1, thereby inducing fluorescence “turn-on” and “lighting up” the bacteria .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial cell membrane integrity . The compound’s interaction with the cell membrane leads to changes in the membrane’s structure and function, which can result in bacterial cell death .

Result of Action

The result of the compound’s action is the death of targeted bacteria . By interacting with the bacterial cell membrane, the compound disrupts essential cellular processes, leading to bacterial cell death .

properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-6-oxopyran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-10-5-4-7(6-18-10)12(17)13-8-2-1-3-9-11(8)15-19-14-9/h1-6H,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIIDRRUZSPGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=COC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)

![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)

![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/no-structure.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2750521.png)